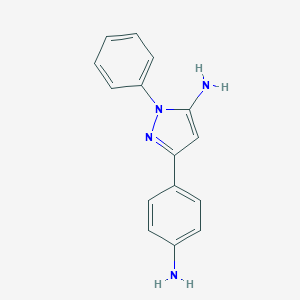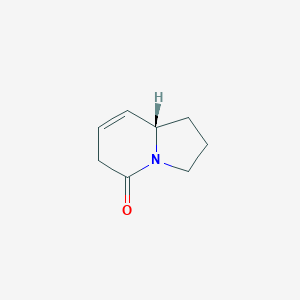
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one, also known as THI, is a heterocyclic organic compound that belongs to the indolizidine alkaloid family. THI is synthesized from the reaction of 2-acetylcyclohexanone and ethylamine, followed by cyclization and reduction. THI has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism Of Action
The mechanism of action of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one is not fully understood, but it is believed to involve the modulation of various biological pathways, such as the inhibition of enzymes and receptors. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been shown to interact with several targets, such as tubulin, cholinesterase, and adenosine receptors, which are involved in various physiological processes.
Biochemical And Physiological Effects
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and target. For example, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been reported to inhibit cancer cell growth, induce apoptosis, and inhibit acetylcholinesterase activity. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been shown to have antifungal and antibacterial activity, as well as insecticidal properties.
Advantages And Limitations For Lab Experiments
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have several advantages for lab experiments, such as their relatively simple synthesis, diverse chemical structure, and potential biological activity. However, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives also have some limitations, such as their potential toxicity, low solubility, and limited selectivity for specific targets.
Future Directions
There are several future directions for the research on (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives, including the development of new synthetic methods, the exploration of new biological targets, and the optimization of their pharmacological properties. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives could also be used as building blocks for the synthesis of more complex molecules, such as natural products and polymers. Additionally, the potential applications of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives in agriculture and material science could be further explored.
Synthesis Methods
The synthesis of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one involves several steps, starting with the reaction of 2-acetylcyclohexanone and ethylamine in the presence of a catalyst, such as sodium ethoxide. This reaction results in the formation of an intermediate, which undergoes cyclization and reduction to yield (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one. The yield and purity of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Scientific Research Applications
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been synthesized and evaluated for their activity against various diseases, such as cancer, Alzheimer's disease, and infectious diseases. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been investigated for its potential use as a pesticide, due to its insecticidal properties.
properties
CAS RN |
198218-82-5 |
|---|---|
Product Name |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,7H,2,4-6H2/t7-/m1/s1 |
InChI Key |
NNWVEQDIVHXNQK-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H]2C=CCC(=O)N2C1 |
SMILES |
C1CC2C=CCC(=O)N2C1 |
Canonical SMILES |
C1CC2C=CCC(=O)N2C1 |
synonyms |
5(1H)-Indolizinone,2,3,6,8a-tetrahydro-,(8aS)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



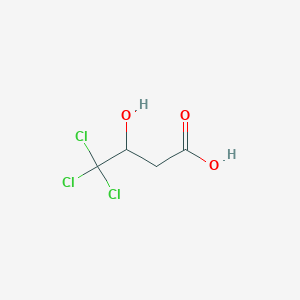
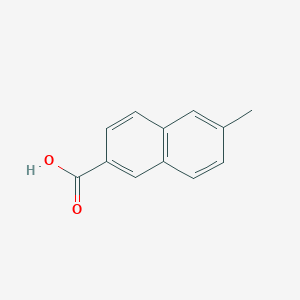
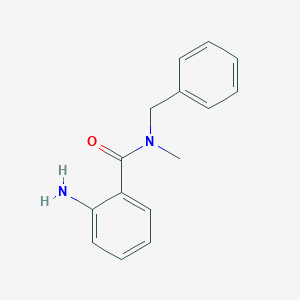
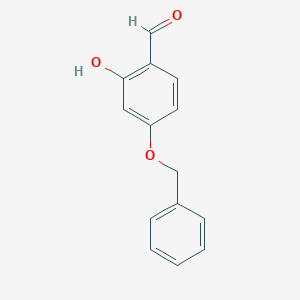
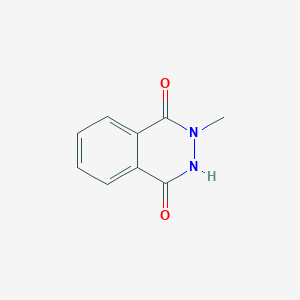
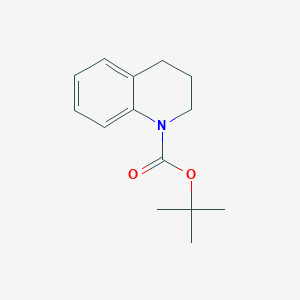
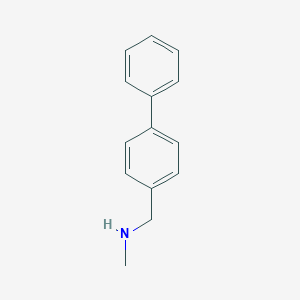
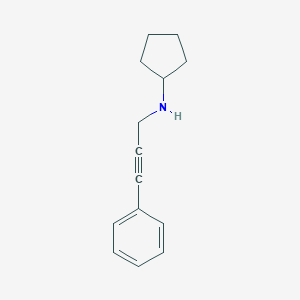
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
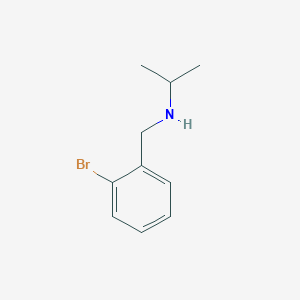
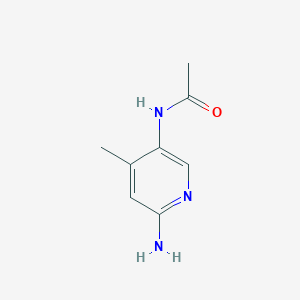
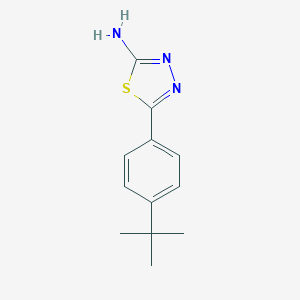
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
